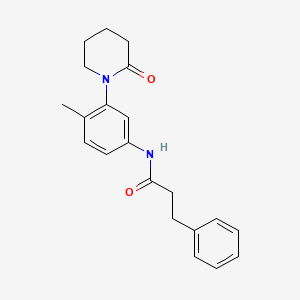
1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has been widely studied in the scientific community due to its potential as a therapeutic agent. This compound has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Scientific Research Applications
Applications in Chemical Synthesis and Drug Development
Cleavage of Tetrahydroisoquinolines to Secondary Amines : Research on similar tetrahydroisoquinoline derivatives has highlighted methodologies for cleaving 1-benzyltetrahydroisoquinolines to secondary amines via urethanes. This process involves the use of trichloroethyl chloroformate and benzyl chloroformate to yield tertiary stilbene urethanes, which can be easily reduced to secondary amines. This method opens pathways for synthesizing secondary amines without attacking other moieties within the molecule, such as isochroman, which is crucial for developing pharmacologically active compounds (Kim, Lee, & Wiegrebe, 1984).
Adenosine A3 Receptor Antagonists : Isoquinoline and quinazoline urea derivatives, which share structural similarities with the compound , have been found to bind to human adenosine A3 receptors. These studies not only shed light on the binding affinities of such compounds but also on the structural-activity relationships, highlighting the importance of specific substituents for increasing receptor affinity. This research aids in the development of potent and selective human adenosine A3 receptor antagonists, which are valuable in further characterizing the human A3 receptor and its associated pharmacological profiles (van Muijlwijk-Koezen et al., 2000).
Anticancer and Antimicrobial Properties
Antiprostate Cancer Agents : Tetrahydroisoquinoline derivatives containing urea functions have been identified as selective antagonists for the TRPM8 channel receptor. These compounds, by inhibiting TRPM8, reduce proliferation in tumor cells but not in non-tumor prostate cells, suggesting a potential application in prostate cancer treatment. The structure-activity relationships explored in these studies provide insights into designing more effective anticancer agents by manipulating the urea functionality and the tetrahydroisoquinoline system (De Petrocellis et al., 2016).
Antimicrobial Agents : The synthesis of new quinazolin-4-one derivatives as antimicrobial agents shows the utility of incorporating specific functional groups into the tetrahydroisoquinoline scaffold. These compounds have been tested for their antimicrobial activities, offering a foundation for developing new antimicrobial agents using the tetrahydroisoquinoline core as a starting point (El-zohry & Abd-Alla, 2007).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-14(2)20(26)25-11-3-4-16-7-10-18(12-19(16)25)24-21(27)23-13-15-5-8-17(22)9-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXVNAZDKVFBEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2381756.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide](/img/structure/B2381758.png)
![2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2381760.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2381761.png)

![(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2381766.png)
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2381767.png)
![6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2381769.png)
![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)
![3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2381771.png)
![9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2381774.png)
![2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2381775.png)